N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide
CAS No.: 1796969-42-0
Cat. No.: VC6556612
Molecular Formula: C18H18ClN3O2S
Molecular Weight: 375.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796969-42-0 |
|---|---|
| Molecular Formula | C18H18ClN3O2S |
| Molecular Weight | 375.87 |
| IUPAC Name | N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-chlorothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H18ClN3O2S/c19-16-6-5-15(25-16)17(23)20-11-12-7-9-22(10-8-12)18-21-13-3-1-2-4-14(13)24-18/h1-6,12H,7-11H2,(H,20,23) |
| Standard InChI Key | RZJBEHWCXMSEBW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4O3 |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C18H18ClN3O2S
-
Molecular Weight: Approximately 375.88 g/mol
Key Identifiers
-
IUPAC Name: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide
-
SMILES Notation: ClC1=CC=C(S1)C(=O)NC(C2CCN(CC2)C3=NC4=CC=CC=C4O3)=O
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the benzo[d]oxazole core through cyclization reactions involving ortho-substituted aniline derivatives.
-
Functionalization of piperidine with appropriate substituents to introduce the benzoxazole group.
-
Coupling of the piperidine derivative with thiophene-based carboxylic acid or its derivatives using amide bond-forming reactions (e.g., carbodiimide-mediated coupling).
These steps require precise reaction conditions to ensure high yield and purity.
Pharmaceutical Research
The structural features of this compound suggest potential biological activity:
-
The benzo[d]oxazole group is often associated with antimicrobial, anti-inflammatory, or neurological activities.
-
The piperidine ring is a common pharmacophore in drugs targeting central nervous system (CNS) disorders.
-
The chlorothiophene moiety may enhance lipophilicity and binding affinity to biological targets.
Antimicrobial Potential
Compounds containing benzo[d]oxazole and thiophene derivatives have shown promising antimicrobial properties in previous studies . This compound could be evaluated for activity against Gram-positive and Gram-negative bacteria.
CNS Activity
Piperidine derivatives are known to modulate neurotransmitter systems, making this compound a candidate for studying CNS-related conditions such as depression, anxiety, or neurodegenerative diseases .
Toxicity and Safety Considerations
Toxicity studies are essential for evaluating the safety profile of this compound:
-
Preliminary in silico models can predict potential toxic effects based on structural similarity to known compounds.
-
Experimental studies, such as cytotoxicity assays on mammalian cell lines, are necessary to confirm safety levels .
Research Directions
Future research on this compound could focus on:
-
Pharmacological Profiling: Screening for antimicrobial, anticancer, or CNS activities using in vitro and in vivo models.
-
Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.
-
Toxicological Studies: Determining LD50 values and assessing metabolic stability.
This comprehensive analysis highlights the importance of further investigation into the biological and pharmacological properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide to unlock its potential applications in medicine and biochemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume